molecular formula C7H12N2O3 B13201845 3-(2-Aminobutyl)-1,3-oxazolidine-2,4-dione

3-(2-Aminobutyl)-1,3-oxazolidine-2,4-dione

Cat. No.: B13201845
M. Wt: 172.18 g/mol
InChI Key: DKNLLWZASSQQAN-UHFFFAOYSA-N
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Description

3-(2-Aminobutyl)-1,3-oxazolidine-2,4-dione is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an oxazolidine ring, which is a five-membered ring containing both nitrogen and oxygen atoms, and an aminobutyl side chain. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminobutyl)-1,3-oxazolidine-2,4-dione typically involves the reaction of an appropriate oxazolidine precursor with an aminobutyl group. One common method involves the cyclization of a suitable amino acid derivative with a carbonyl compound under acidic or basic conditions. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminobutyl)-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.

    Substitution: The aminobutyl side chain can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reaction conditions, including solvent choice and temperature, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives, while substitution reactions can introduce new functional groups into the aminobutyl side chain.

Scientific Research Applications

3-(2-Aminobutyl)-1,3-oxazolidine-2,4-dione has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-Aminobutyl)-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(2-Aminobutyl)-1,3-oxazolidine-2,4-dione include other oxazolidine derivatives and aminobutyl-containing molecules. Examples include:

  • 3-(2-Aminobutyl)indole
  • 3-(2-Aminobutyl)-1,3-dioxane

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the oxazolidine ring and the aminobutyl side chain. This combination provides distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

3-(2-aminobutyl)-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C7H12N2O3/c1-2-5(8)3-9-6(10)4-12-7(9)11/h5H,2-4,8H2,1H3

InChI Key

DKNLLWZASSQQAN-UHFFFAOYSA-N

Canonical SMILES

CCC(CN1C(=O)COC1=O)N

Origin of Product

United States

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